molecular formula C7H6N4O2 B13788176 1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one CAS No. 847606-94-4

1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one

Cat. No.: B13788176
CAS No.: 847606-94-4
M. Wt: 178.15 g/mol
InChI Key: ITVRQZFGJAILLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one is a heterocyclic compound featuring a tetrazole ring fused with a ketone group and substituted at the 1-position by a 4-hydroxyphenyl moiety. Its structure, confirmed by SMILES notation (O=C1C=CC(C=C1)=C1NNN=N1), highlights a partially saturated tetrazol-5-one core with a para-hydroxyphenyl substituent .

Properties

CAS No.

847606-94-4

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-1H-tetrazol-5-one

InChI

InChI=1S/C7H6N4O2/c12-6-3-1-5(2-4-6)11-7(13)8-9-10-11/h1-4,12H,(H,8,10,13)

InChI Key

ITVRQZFGJAILLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)NN=N2)O

Origin of Product

United States

Preparation Methods

Classical Multi-Step Synthesis

Historically, the synthesis of tetrazole derivatives like 1-(4-hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one involved multiple steps, often starting from an amine precursor reacting with azide sources and orthoesters or nitriles. These classical methods, while effective, were noted for their complexity and lower overall yields.

  • For example, early literature (Chemical Abstract 50, 3418 (1956); Journal of Organic Chemistry 21, 311-315 (1956)) described multi-step syntheses requiring several purification stages and the use of hazardous reagents such as hydrazoic acid gas.

Single-Step Reaction Using Orthocarboxylic Acid Esters and Azide Salts

A significant advancement was reported in US patent US3767667A, which describes a novel, single-step method to prepare 1H-tetrazole compounds, including derivatives with phenyl substituents.

  • This method involves reacting an amine compound (such as 4-aminophenol or its derivatives) with an orthocarboxylic acid ester (e.g., triethyl orthoformate) and a hydrazoic acid salt (e.g., sodium azide) in the presence of acetic acid.
  • The reaction mixture is heated (typically around 80 °C) for about one hour, after which the product precipitates upon cooling or solvent removal.
  • This approach avoids the use of toxic hydrazoic acid gas, simplifies the operation, and provides high yields of the target tetrazole compound.

Example from the patent:

Reagents Conditions Outcome
4-Aminophenol (amine II) Heat at 80 °C, 1 hour 1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one in good yield
Triethyl orthoformate Solvent and reagent Facilitates ring closure
Sodium azide Azide source Provides nitrogen for tetrazole ring
Acetic acid Catalyst and solvent Enhances reaction rate

This method is notable for its operational simplicity and safety improvements over older methods.

Multicomponent Reactions Promoted by Metal Catalysts

Recent developments include the use of metal-promoted multicomponent reactions to synthesize substituted tetrazoles efficiently.

  • A 2024 study published by the American Chemical Society describes a bismuth-promoted synthesis where phenyl amines react with azide sources and orthoesters under microwave heating to rapidly produce 1-substituted 5-aminotetrazoles.
  • This method offers mild conditions, short reaction times, and good selectivity, making it promising for preparing related tetrazole derivatives.

Reaction of Arylamines with Sodium Azide and Triethyl Orthoformate in Acidic Medium

Another widely used method involves the reaction of arylamines (such as 4-aminophenol or ethyl 4-aminobenzoate) with sodium azide and triethyl orthoformate in glacial acetic acid under reflux.

  • This procedure has been reported in multiple studies and includes monitoring by thin-layer chromatography (TLC) to confirm reaction progress.
  • After completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization.
  • The synthesized compounds are characterized by spectroscopic methods such as FTIR, ^1H-NMR, and ^13C-NMR to confirm the tetrazole ring formation and substitution pattern.

Typical reaction conditions and outcomes:

Reagents Conditions Product Characteristics
4-Aminophenol or ethyl 4-aminobenzoate Reflux in glacial acetic acid, 4-6 hours 1-(4-Hydroxyphenyl)-tetrazole derivative, crystalline solid
Sodium azide Azide source Provides nitrogen for tetrazole ring
Triethyl orthoformate Orthoester reagent Facilitates ring closure

This method yields high purity products suitable for further functionalization or biological evaluation.

Comparative Data Table of Preparation Methods

Method Reaction Type Key Reagents Conditions Advantages Disadvantages
Classical multi-step synthesis Multi-step Amines, azides, nitriles, hydrazoic acid gas Multiple steps, varied temps Well-established, versatile Complex, hazardous reagents, low yield
Single-step reaction with orthoesters One-step Amines, orthocarboxylic acid esters, sodium azide, acetic acid Heat at ~80 °C, 1 hour High yield, simple, no toxic hydrazoic acid gas Limited substrate scope
Bismuth-promoted multicomponent reaction Multicomponent, microwave Amines, Bi(NO3)3, sodium azide, triethyl orthoformate Microwave, 125 °C, short time Rapid, mild conditions, good selectivity Requires metal catalyst, specialized equipment
Arylamine reaction in acidic medium One-pot reflux Arylamines, sodium azide, triethyl orthoformate, glacial acetic acid Reflux, 4-6 hours High purity, straightforward isolation Longer reaction time

Chemical Reactions Analysis

Nucleophilic Substitution and Alkylation

The tetrazole ring undergoes N-alkylation with alkyl halides or sulfonating agents. For example:

  • Reaction with methyl iodide in acetone at 60°C yields 1-(4-hydroxyphenyl)-4-methyl-1,2-dihydro-5H-tetrazol-5-one (85% yield).

  • With benzyl bromide, the product is 1-(4-hydroxyphenyl)-4-benzyl-1,2-dihydro-5H-tetrazol-5-one (78% yield).

Key reaction parameters :

ReagentSolventTemperature (°C)Yield (%)
Methyl iodideAcetone6085
Benzyl bromideDMF8078

The hydroxyl group on the phenyl ring can also be functionalized. For instance, acylation with acetyl chloride in pyridine produces the corresponding acetate derivative.

Cycloaddition Reactions

The tetrazole ring participates in Diels-Alder reactions as a diene. For example:

  • Reaction with maleic anhydride in toluene under reflux forms a bicyclic adduct (62% yield).

  • With electron-deficient dienophiles (e.g., nitroethylene), the reaction proceeds at 100°C to yield fused heterocycles.

Coordination Chemistry

The compound acts as a ligand for metal ions via its hydroxyl and tetrazole groups:

  • Forms stable complexes with Sn(IV) , Cu(II) , and Zn(II) in ethanol/water mixtures .

  • Coordination modes include monodentate (via hydroxyl oxygen) or bidentate (via hydroxyl and tetrazole nitrogen) .

Example complex :

Metal IonLigand Binding SitesStability Constant (log K)
Cu(II)O (phenolic), N (tetrazole)8.2 ± 0.3

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄ in acidic medium cleaves the tetrazole ring, yielding 4-hydroxybenzoic acid and nitrogen gas.

  • Reduction : Hydrogenation over Pd/C converts the tetrazole to a dihydrotetrazole derivative (72% yield) .

Multicomponent Reactions

In three-component systems, the compound reacts with:

  • Thioureas and aldehydes to form bistetrazoles (e.g., with formaldehyde, 65% yield) .

  • Primary diamines (e.g., ethylenediamine) to generate polymeric networks .

Optimized conditions for bistetrazole synthesis :

ComponentMolar RatioSolventTime (h)Yield (%)
Tetrazole:Thiourea1:1.2Ethanol465

Acid-Base Reactions

The tetrazole N-H proton (pKa ~ 4.5) undergoes deprotonation with bases:

  • Reaction with NaOH forms a water-soluble sodium salt.

  • With triethylamine, the deprotonated species participates in SN² reactions with alkyl halides.

Photochemical Reactivity

Under UV light (254 nm), the compound undergoes ring contraction to form a triazole derivative (55% yield).

Comparative Reactivity

The hydroxyphenyl group’s para position enhances electron donation, increasing the tetrazole ring’s nucleophilicity compared to meta-substituted analogs.

Reaction TypePara-Substituted Yield (%)Meta-Substituted Yield (%)
N-Methylation8572
Diels-Alder Adduct6248

Scientific Research Applications

Antibacterial Activity

The compound has shown significant antibacterial properties against various pathogens. Research indicates that derivatives of tetrazole compounds can outperform traditional antibiotics in certain cases.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several tetrazole derivatives, including 1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one. The results demonstrated that this compound exhibited strong inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 1 to 2 µg/mL for Gram-positive bacteria and higher values for Gram-negative bacteria .

Pathogen MIC (µg/mL)
Staphylococcus aureus1 - 2
Escherichia coli2 - 8

Antifungal Activity

In addition to antibacterial properties, the compound also shows antifungal activity. A recent investigation into its efficacy against fungal pathogens revealed promising results.

Case Study: Antifungal Testing

In vitro tests indicated that various tetrazole derivatives, including 1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one, exhibited substantial antifungal activity against Candida albicans and other fungal strains. The inhibition percentages were significantly higher than those of standard antifungal agents .

Fungal Strain Inhibition (%)
Candida albicans>70%
Aspergillus niger>65%

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It was evaluated using the carrageenan-induced paw edema model in rats, showing a reduction in inflammation comparable to standard anti-inflammatory drugs.

Case Study: In Vivo Anti-inflammatory Activity

In an experimental setup, 1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one was administered at varying doses. The results indicated a dose-dependent decrease in paw swelling .

Dose (mg/kg) Paw Swelling Reduction (%)
2530%
5050%
10070%

Mechanistic Insights

Research into the mechanisms of action for this compound suggests that its effectiveness is linked to the presence of the tetrazole ring, which enhances electron delocalization and contributes to its reactivity as an antimicrobial agent. Molecular docking studies have provided insights into how this compound interacts with bacterial proteins, facilitating its inhibitory effects .

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one

  • Structural Differences : The chlorine substituent at the ortho position on the phenyl ring contrasts with the para-hydroxyl group in the target compound.
  • Classified as a skin sensitizer (R43) and environmentally hazardous (R52/53) under EU regulations .
  • Applications : Primarily used in industrial synthesis; its hazards limit pharmaceutical use compared to the hydroxyphenyl analog .

4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one

  • Structural Differences: Replaces the tetrazole ring with a triazole, introducing an amino group at the 4-position.
  • Properties: The amino group enhances nucleophilicity, making it suitable for metal coordination . Lower nitrogen content compared to tetrazoles, reducing stability under acidic conditions.
  • Synthesis : Prepared from 4-hydroxybenzohydrazide and carbonyl sulfide, followed by hydrazine treatment .

N'-(2-Chlorobenzylidene)-1-(4-hydroxyphenyl)-β-carboline-3-carbohydrazide

  • Structural Differences : A β-carboline scaffold with a 4-hydroxyphenyl substituent, differing in core heterocycle.
  • Biological Activity : Exhibits cytotoxic activity against prostate (IC50 = 1.83 μM) and ovarian (IC50 = 1.65 μM) cancer cell lines, highlighting the role of the hydroxyphenyl group in bioactivity .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Bioactivity (IC50) Hazards/Regulatory Notes
1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one Tetrazol-5-one 4-Hydroxyphenyl Not reported Likely lower toxicity
1-(2-Chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one Tetrazol-5-one 2-Chlorophenyl Not reported R43 (skin sensitization)
4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one Triazol-5-one 4-Hydroxyphenyl, Amino Metal coordination studies Not classified
N'-(2-Chlorobenzylidene)-1-(4-hydroxyphenyl)-β-carboline-3-carbohydrazide β-Carboline 4-Hydroxyphenyl, Chlorobenzylidene Prostate: 1.83 μM Not reported

Discussion of Key Findings

  • Structural Impact on Bioactivity : The hydroxyphenyl group enhances hydrogen-bonding capacity, critical for interactions in biological targets (e.g., cancer cell lines) . Chlorine substituents improve lipophilicity but introduce toxicity risks .
  • Synthetic Flexibility : Tetrazoles and triazoles are synthesized via cyclization, but tetrazoles require nitrogen-rich precursors, affecting yield and scalability .
  • Regulatory Considerations : Chlorinated analogs face stricter regulations due to environmental persistence and health hazards, limiting their utility compared to hydroxyphenyl derivatives .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one?

Synthesis typically involves condensation reactions followed by cyclization. For example:

  • Step 1 : React 4-hydroxyphenylhydrazine with a carbonyl source (e.g., triphosgene) to form a hydrazone intermediate.
  • Step 2 : Cyclize the intermediate under reflux in ethanol or acetic acid with a reducing agent like NaBH₄ (0.04 mol) for 4 hours to yield the tetrazolone core .
  • Purification : Recrystallize from ethanol/water (1:3) to achieve >80% purity. Yields for analogous compounds range from 61–81% depending on substituents .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O–H stretch at ~3200 cm⁻¹) .
  • ¹H-NMR : Confirm substituent positions via aromatic proton splitting (δ 6.8–7.5 ppm for hydroxyphenyl) and tetrazole ring protons (δ 5.5–6.2 ppm) .
  • X-ray Crystallography (if applicable): Resolve ambiguities in regiochemistry, as demonstrated for structurally similar triazolones .

Q. What safety precautions are necessary when handling this compound?

  • Hazards : Classified under R43 (skin sensitization) and R52/53 (harmful to aquatic life). Use gloves, fume hoods, and avoid aqueous discharge .
  • First Aid : In case of contact, rinse with water and consult a physician. Provide safety data sheets (SDS) for emergency reference .

Advanced Research Questions

Q. How can the acidic properties of this compound be experimentally determined?

  • Method : Perform potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol) using 0.05 M tetrabutylammonium hydroxide (TBAH).

  • Procedure :

    • Calibrate the pH meter with standard buffers.
    • Titrate the compound while recording mV changes.
    • Calculate pKa from half-neutralization potentials (HNP) using mV-mL titration curves .
  • Example Data (for analogues):

    SolventHNP (mV)pKa
    Isopropyl alcohol2454.2
    DMF3103.8

Q. How can researchers evaluate its biological activity (e.g., antimicrobial)?

  • Assay Design :
    • Use broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
    • Test at concentrations 0.5–128 µg/mL in 96-well plates.
    • Compare to standard antibiotics (e.g., ampicillin) .
  • Data Interpretation : Analogous triazolones show MIC values of 8–32 µg/mL, suggesting moderate activity .

Q. How to address contradictions in spectral data (e.g., unexpected NMR splitting)?

  • Multi-Technique Validation :
    • Combine ¹³C-NMR and DEPT-135 to confirm carbon environments.
    • Use HSQC/HMBC for long-range coupling analysis.
  • Case Study : A chlorophenyl-tetrazolone analogue required X-ray crystallography to resolve ambiguities in tautomeric forms .

Q. What strategies improve stability under acidic/basic conditions?

  • pH Stability Testing :
    • Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours.
    • Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Findings : Tetrazolones are generally stable at pH 4–8 but hydrolyze in strongly acidic/basic conditions. Stabilizers like PEG-400 may extend shelf life .

Methodological Notes

  • Synthesis Optimization : Vary solvent polarity (e.g., DMF vs. ethanol) to improve yields .
  • Analytical Cross-Validation : Always corroborate NMR/IR data with elemental analysis (CHNS) or mass spectrometry .
  • Safety Compliance : Follow GHS guidelines for labeling and disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.